Cas no 1211511-34-0 (Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate)

Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate
- 4-Pyrimidinecarboxylic acid, 6-chloro-5-methyl-, methyl ester
-
- MDL: MFCD17215888
- インチ: 1S/C7H7ClN2O2/c1-4-5(7(11)12-2)9-3-10-6(4)8/h3H,1-2H3
- InChIKey: KSHBTDFPNDHZJL-UHFFFAOYSA-N
- SMILES: C1=NC(Cl)=C(C)C(C(OC)=O)=N1
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 174666-10g |
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate |
1211511-34-0 | 10g |
$1872.00 | 2023-09-06 | ||
Matrix Scientific | 174666-1g |
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate |
1211511-34-0 | 1g |
$540.00 | 2023-09-06 | ||
Matrix Scientific | 174666-5g |
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate |
1211511-34-0 | 5g |
$1296.00 | 2023-09-06 |
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylateに関する追加情報
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (CAS No. 1211511-34-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (CAS No. 1211511-34-0) is a highly versatile and significant intermediate in the field of pharmaceutical synthesis. This compound, characterized by its pyrimidine core structure, has garnered considerable attention due to its utility in the development of various therapeutic agents. The presence of both chloro and methyl substituents on the pyrimidine ring enhances its reactivity, making it a valuable building block for medicinal chemists.
The chemical structure of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate consists of a six-membered heterocyclic ring containing nitrogen atoms, which is a hallmark of pyrimidine derivatives. The chloro group at the 6-position and the methyl group at the 5-position contribute to its unique chemical properties, enabling diverse functionalization strategies. These features make it an indispensable component in the synthesis of biologically active molecules.
In recent years, there has been a surge in research focusing on pyrimidine derivatives due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively explored for their pharmacological properties. Among these, Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate has emerged as a crucial intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
One of the most compelling applications of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate is in the development of antiviral drugs. The pyrimidine scaffold is closely related to the natural nucleobases found in DNA and RNA, making it an ideal candidate for inhibiting viral replication. Recent studies have demonstrated that derivatives of this compound can effectively interfere with viral polymerase enzymes, thereby reducing viral load in infected individuals. This has opened up new avenues for the treatment of emerging viral infections.
The anticancer potential of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate has also been extensively studied. Pyrimidine-based compounds have shown promise in targeting various cancer pathways, including DNA replication and cell cycle regulation. Researchers have synthesized numerous analogs of this compound, which exhibit potent cytotoxic effects against a wide range of cancer cell lines. Some of these derivatives have even entered clinical trials, showcasing their potential as novel chemotherapeutic agents.
In addition to its role in antiviral and anticancer therapies, Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate has been explored for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and inhibiting inflammatory pathways can lead to significant therapeutic benefits. Pyrimidine derivatives have been shown to modulate inflammatory responses by interacting with various signaling molecules. This has prompted researchers to investigate Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate as a potential lead compound for developing anti-inflammatory drugs.
The synthetic utility of Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate extends beyond pharmaceutical applications. It serves as a valuable intermediate in the synthesis of agrochemicals and specialty chemicals. The versatility of its structure allows for further functionalization, enabling the production of compounds with tailored properties for various industrial uses.
The growing demand for Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate has spurred advancements in synthetic methodologies aimed at improving its production efficiency and scalability. Modern synthetic approaches focus on optimizing reaction conditions to minimize waste and maximize yield while maintaining high purity standards. These efforts are crucial for ensuring a steady supply of this compound to meet the increasing demands of the pharmaceutical industry.
In conclusion, Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate (CAS No. 1211511-34-0) is a pivotal intermediate with far-reaching implications in pharmaceutical research and development. Its unique structural features and broad range of applications make it an indispensable tool for medicinal chemists working on antiviral, anticancer, anti-inflammatory, and other therapeutic agents. As research continues to uncover new biological activities and synthetic possibilities, this compound will undoubtedly remain at the forefront of drug discovery efforts.
1211511-34-0 (Methyl 6-chloro-5-methyl-4-pyrimidinecarboxylate) Related Products
- 1803738-36-4(2-Fluoro-4-methyl-3-(trifluoromethoxy)aniline)
- 5021-47-6(2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE)
- 1049255-48-2(1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea)
- 1261733-73-6(2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol)
- 1189449-70-4(Amodiaquine-d)
- 479356-89-3([(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate)
- 1203090-46-3(N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide)
- 2300978-18-9(3-(4-amino-3-chlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine)
- 90554-82-8(2,4-Hexadienoyl chloride)
- 1058184-84-1(2-methoxy-4,5-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)




